4-ethynyl-3-nitrobenzoic acid

Catalog No.
S6573523
CAS No.
1260851-19-1
M.F
C9H5NO4
M. Wt
191.1
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethynyl-3-nitrobenzoic acid

CAS Number

1260851-19-1

Product Name

4-ethynyl-3-nitrobenzoic acid

Molecular Formula

C9H5NO4

Molecular Weight

191.1
4-ethynyl-3-nitrobenzoic acid is a chemical compound that has gained significant attention in recent years. This molecule belongs to the class of nitro derivatives of benzoic acid and is widely used in the field of scientific research and industry. In this paper, we will provide a comprehensive overview of 4-ethynyl-3-nitrobenzoic acid, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-ethynyl-3-nitrobenzoic acid is a yellow crystalline solid with the molecular formula C9H5NO4. It is also known as 3-nitro-4-ethynylbenzoic acid and is abbreviated as ENB. The structure of 4-ethynyl-3-nitrobenzoic acid consists of a benzene ring attached to a carboxylic acid group (COOH), a nitro group (NO2), and an ethynyl group (C≡CH). This molecule is widely used as a starting material for the synthesis of various compounds in organic chemistry.
4-ethynyl-3-nitrobenzoic acid is a yellow crystalline solid with a melting point of 205-207°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular weight of ENB is 195.14 g/mol, and its density is 1.55 g/cm³. The acidity of the carboxylic acid group in 4-ethynyl-3-nitrobenzoic acid is moderate, with a pKa value of 3.91. This molecule is relatively stable under normal conditions but can decompose when exposed to UV light or high temperatures.
4-ethynyl-3-nitrobenzoic acid can be synthesized by several methods. One of the most common methods involves the reaction of 3-nitrobenzoyl chloride with acetylene in the presence of a palladium catalyst. The reaction produces ENB as a yellow solid, which can be purified by recrystallization. The purity of the synthesized ENB can be analyzed using spectroscopic techniques such as NMR and IR.
The purity and identity of 4-ethynyl-3-nitrobenzoic acid can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) can be used for the quantitative determination of ENB in complex mixtures. Spectroscopic techniques such as NMR, IR, and UV-Vis can be used to identify and analyze the purity of ENB. Mass spectrometry (MS) can be used to determine the molecular weight of ENB.
Several studies have reported the biological activities of 4-ethynyl-3-nitrobenzoic acid. This molecule has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. ENB also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-ethynyl-3-nitrobenzoic acid can inhibit the activity of enzymes such as acetylcholinesterase, which plays a crucial role in the pathology of Alzheimer's disease.
Like any chemical compound, 4-ethynyl-3-nitrobenzoic acid can be toxic if not handled properly. This molecule can cause skin and eye irritation and is harmful if ingested or inhaled. Therefore, it is essential to handle ENB with proper safety precautions and equipment such as gloves and goggles. Before conducting any scientific experiments involving ENB, a thorough risk assessment should be performed to ensure the safety of the researcher and the environment.
4-ethynyl-3-nitrobenzoic acid has several applications in scientific experiments. This molecule is used as a starting material for the synthesis of various compounds such as benzimidazoles, benzoxazoles, and quinolines, which exhibit a wide range of biological activities. ENB is also used as a probe to investigate the binding affinity of enzymes and receptors. Moreover, this molecule can be used as a fluorescent labeling agent for bioimaging studies.
Several studies have reported the synthesis, characterization, and biological activities of 4-ethynyl-3-nitrobenzoic acid. Researchers have used ENB as a starting material for the synthesis of pharmacologically active compounds such as benzimidazoles, which exhibit anticancer and antimalarial activities. Moreover, 4-ethynyl-3-nitrobenzoic acid has been used to investigate the binding affinity of enzymes such as acetylcholinesterase and receptors such as GPR35, which plays a crucial role in various diseases.
4-ethynyl-3-nitrobenzoic acid has several implications in various fields of research and industry. In the field of medicinal chemistry, ENB and its derivatives can be used as potential anticancer, anti-inflammatory, and anti-Alzheimer's agents. ENB can also be used as a fluorescent labeling agent for bioimaging and drug delivery applications. In the field of materials science, this molecule can be used as a precursor for the synthesis of functionalized polymers and materials with optoelectronic properties.
The synthesis of 4-ethynyl-3-nitrobenzoic acid involves the use of toxic and hazardous reagents and solvents, which can be harmful to the environment and the health of the researcher. Therefore, it is essential to develop more sustainable and eco-friendly methods for the synthesis of ENB. Moreover, further research is needed to investigate the pharmacokinetics, pharmacodynamics, and toxicology of 4-ethynyl-3-nitrobenzoic acid and its derivatives to ensure their safety and efficacy in clinical applications.
- Development of more sustainable and eco-friendly methods for the synthesis of ENB.
- Investigation of the pharmacokinetics, pharmacodynamics, and toxicology of 4-ethynyl-3-nitrobenzoic acid and its derivatives.
- Screening of ENB derivatives for their anticancer, anti-inflammatory, and anti-Alzheimer's activities.
- Development of ENB-based fluorescent labeling agents for bioimaging and drug delivery applications.
- Synthesis of ENB-derived functionalized polymers and materials with optoelectronic properties.
- Investigation of the binding kinetics and thermodynamics of ENB with enzymes and receptors to understand their molecular mechanisms.

Purity

95

Dates

Modify: 2023-08-25

Explore Compound Types